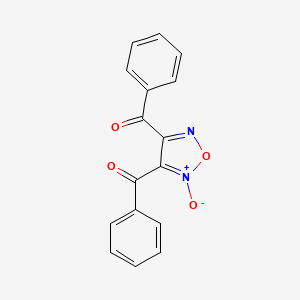

Dibenzoylfuroxan

CAS No.: 6635-54-7

Cat. No.: VC2315770

Molecular Formula: C16H10N2O4

Molecular Weight: 294.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6635-54-7 |

|---|---|

| Molecular Formula | C16H10N2O4 |

| Molecular Weight | 294.26 g/mol |

| IUPAC Name | (4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone |

| Standard InChI | InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H |

| Standard InChI Key | GQRMTCOIIOWJRD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] |

Introduction

Chemical Structure and Properties

Physical Properties

Based on available research data, dibenzoylfuroxan typically appears as white crystals with specific physical characteristics. A derivative of dibenzoylfuroxan, 3,4-bis(p-nitrobenzoyl)-furoxan, has a molecular weight of 384.26, nitrogen content of 14.58%, and melting point of 154°C . The parent dibenzoylfuroxan would have different specific values but similar general physical properties.

Synthesis Methods

Direct Synthesis from Acetophenone

One established method for synthesizing dibenzoylfuroxan involves the reaction of acetophenone with nitric acid. This reaction pathway was documented in several studies and represents a straightforward approach to obtaining the compound .

Nitroacetophenone Pathway

Research indicates that dibenzoylfuroxan can be formed during reactions involving α-nitroacetophenone. In specific reaction conditions, benzoyl nitrile oxide (formed from dehydration of α-nitroacetophenone) dimerizes to form the furoxan structure .

Alternative Synthetic Routes

Scientists have also prepared dibenzoylfuroxan from acetophenone using sodium nitrate and concentrated nitric acid (70%). This synthetic pathway provides an alternative method for obtaining the compound for further studies or applications .

Reaction Mechanisms and Chemical Behavior

Thermolytic Ring Opening

Dibenzoylfuroxan demonstrates interesting reactivity patterns, particularly its ability to undergo thermolytic ring opening. Studies show that under appropriate conditions, the furoxan ring can open, leading to the formation of reactive intermediates such as benzoyloximino nitrile oxide .

Reactions with Acetic Anhydride

When dibenzoylfuroxan reacts with acetic anhydride, it undergoes a complex transformation involving ring opening and rearrangement. Specifically, it forms benzoyloximino nitrile oxide intermediates that subsequently react with acetic anhydride to form N-acetyl-N-(acetyloxy)-α-[(benzoyloxy)imino]-β-oxo-benzenepropanamide with yields around 78% .

Reactions with Amines

With amines, dibenzoylfuroxan undergoes primary disintegration followed by ring closure reactions, leading to various nitrogen-containing heterocyclic products. This reactivity demonstrates the compound's versatility as a building block in organic synthesis .

Role in Organic Reaction Mechanisms

As Reaction Intermediate

Dibenzoylfuroxan serves as a key intermediate in several organic reactions. In studies of α-nitroacetophenone rearrangements, researchers identified dibenzoylfuroxan as an early-forming intermediate (within 0-2 hours) that subsequently reacts to form more complex products .

Mechanistic Studies

Mass balance studies have confirmed the role of dibenzoylfuroxan in reaction mechanisms. After forming within the first two hours of reaction, it transforms into other products such as benzoic acid derivatives, highlighting its transient nature in certain reaction conditions .

Cycloreversion Processes

Research by Britain and Boswell has proposed mechanisms involving furoxan ring opening and cycloreversion in dibenzoylfuroxan thermolysis reactions in neutral aprotic solvents, establishing the intermediacy of benzoyloximino nitrile oxide through trapping experiments with dipolarophiles .

Biological Activities and Applications

Nitric Oxide Release Capability

Like other furoxans, dibenzoylfuroxan may possess the ability to release nitric oxide under physiological conditions. This characteristic has significant implications for cardiovascular applications, as NO plays crucial roles in vasodilation, platelet aggregation inhibition, and other physiological processes .

Derivatives and Related Compounds

Nitro-Substituted Derivatives

A specific derivative, 3,4-bis(p-nitrobenzoyl)-furoxan, has been characterized with a molecular formula of C₁₆H₈N₄O₈, molecular weight of 384.26, and nitrogen content of 14.58%. This compound appears as white crystals with a melting point of 154°C when recrystallized from 2-nitropropane .

Relationship to Other Furoxan Compounds

Dibenzoylfuroxan shares structural similarities with other furoxan derivatives that have been studied for their biological activities. The broader class of furoxan derivatives has shown promising results in studies targeting:

-

Leishmanicidal activities against Leishmania amazonensis

-

Cardiovascular effects through NO-mediated mechanisms

Research Challenges and Future Directions

Synthesis Optimization

Current research suggests opportunities for optimizing dibenzoylfuroxan synthesis to improve yields and develop more environmentally friendly methodologies. The existing synthetic routes predominantly rely on strong oxidizing conditions, indicating potential for development of milder synthetic approaches.

Structure-Activity Relationship Studies

Further investigation into structure-activity relationships of dibenzoylfuroxan and its derivatives could provide valuable insights for developing compounds with enhanced biological activities or specific targeting capabilities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume